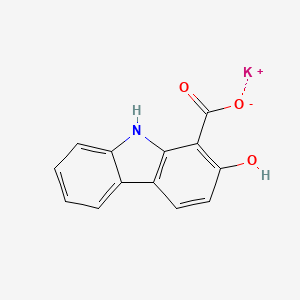![molecular formula C8H19NSi B14364223 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine CAS No. 91076-49-2](/img/structure/B14364223.png)
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is an organic compound that features a trimethylsilyl group attached to an imine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine typically involves the reaction of a primary amine with a trimethylsilyl-containing reagent. One common method is the reaction of 2-methylpropan-1-imine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, making the imine group less reactive under certain conditions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropan-1-imine: Lacks the trimethylsilyl group, making it more reactive.
N-[(Trimethylsilyl)methyl]propan-1-imine: Similar structure but without the methyl group on the imine carbon.
Trimethylsilyl chloride: Used as a reagent in the synthesis of the compound.
Uniqueness
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is unique due to the presence of both a trimethylsilyl group and an imine group. This combination provides a balance of reactivity and stability, making it a valuable compound in various synthetic applications.
Propiedades
Número CAS |
91076-49-2 |
|---|---|
Fórmula molecular |
C8H19NSi |
Peso molecular |
157.33 g/mol |
Nombre IUPAC |
2-methyl-N-(trimethylsilylmethyl)propan-1-imine |
InChI |
InChI=1S/C8H19NSi/c1-8(2)6-9-7-10(3,4)5/h6,8H,7H2,1-5H3 |
Clave InChI |
TVJIIHUWIFPBTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=NC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
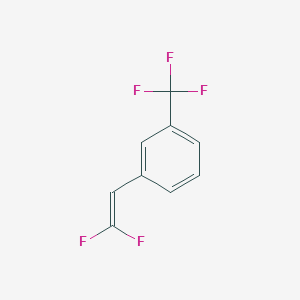
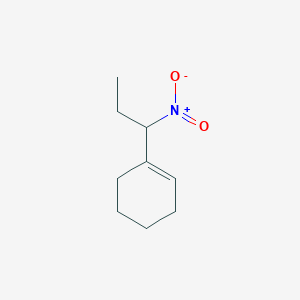
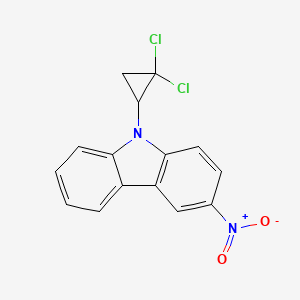
![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)
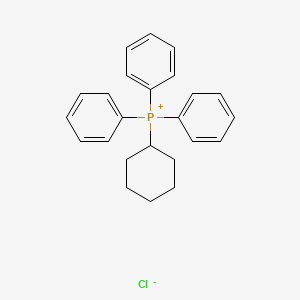
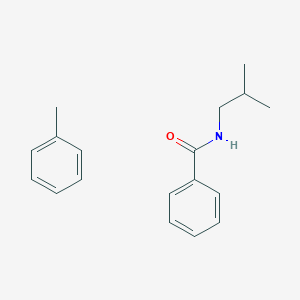
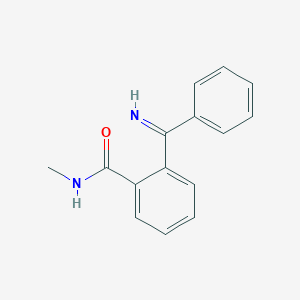
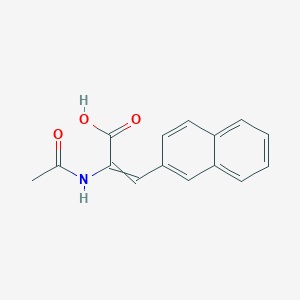
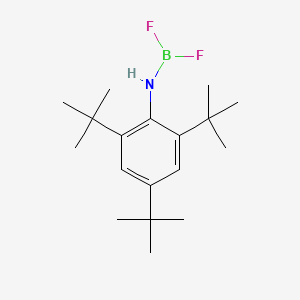
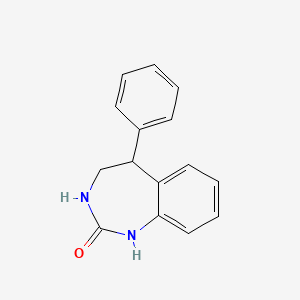
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
